
N~2~,N~2~,N~6~-Trimethylpyridine-2,6-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~2~,N~2~,N~6~-Trimethylpyridine-2,6-diamine is a chemical compound with the molecular formula C8H13N3 It is a derivative of pyridine, featuring three methyl groups attached to the nitrogen atoms at positions 2 and 6 of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2,N~2~,N~6~-Trimethylpyridine-2,6-diamine typically involves the methylation of pyridine-2,6-diamine. One common method includes the reaction of pyridine-2,6-diamine with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions, leading to the formation of the desired trimethylated product.
Industrial Production Methods
On an industrial scale, the production of N2,N~2~,N~6~-Trimethylpyridine-2,6-diamine may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
N~2~,N~2~,N~6~-Trimethylpyridine-2,6-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of partially or fully reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methyl groups can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; reactions are usually conducted in anhydrous solvents such as tetrahydrofuran.
Substitution: Various nucleophiles such as halides, amines, or thiols; reactions may require catalysts or specific conditions like elevated temperatures or pressures.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of reduced derivatives with fewer methyl groups.
Substitution: Formation of substituted pyridine derivatives with different functional groups.
Scientific Research Applications
N~2~,N~2~,N~6~-Trimethylpyridine-2,6-diamine has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis. It can form complexes with various metal ions, enhancing their catalytic properties.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic applications, including as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N2,N~2~,N~6~-Trimethylpyridine-2,6-diamine involves its interaction with specific molecular targets. In coordination chemistry, it acts as a ligand, binding to metal ions and forming stable complexes. These complexes can exhibit enhanced catalytic activity, facilitating various chemical transformations. In biological systems, the compound may interact with enzymes or proteins, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
N~2~,N~6~-Dimethylpyridine-2,6-diamine: Lacks one methyl group compared to N2,N~2~,N~6~-Trimethylpyridine-2,6-diamine, resulting in different chemical properties and reactivity.
N~2~,N~2~,N~6~-Trimethylpyridine-2,3-diamine: Similar structure but with a different substitution pattern on the pyridine ring, leading to distinct chemical behavior.
3-Cyclopropoxy-N~2~,N~6~,N~6~-Trimethylpyridine-2,6-diamine: Contains an additional cyclopropoxy group, which alters its chemical and physical properties.
Uniqueness
N~2~,N~2~,N~6~-Trimethylpyridine-2,6-diamine is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Its ability to form stable complexes with metal ions and participate in various chemical reactions makes it a valuable compound in both academic and industrial research.
Properties
CAS No. |
95376-94-6 |
|---|---|
Molecular Formula |
C8H13N3 |
Molecular Weight |
151.21 g/mol |
IUPAC Name |
2-N,6-N,6-N-trimethylpyridine-2,6-diamine |
InChI |
InChI=1S/C8H13N3/c1-9-7-5-4-6-8(10-7)11(2)3/h4-6H,1-3H3,(H,9,10) |
InChI Key |
XPIHWODTXFXVKA-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=NC(=CC=C1)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(Acetylamino)methyl]bicyclo[2.2.1]heptane-2-acetic acid](/img/structure/B13502219.png)
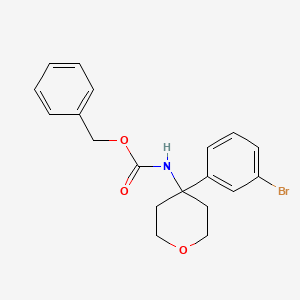
![Tert-butyl 6-ethynyl-1-azaspiro[3.3]heptane-1-carboxylate](/img/structure/B13502238.png)

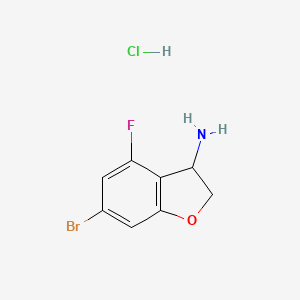
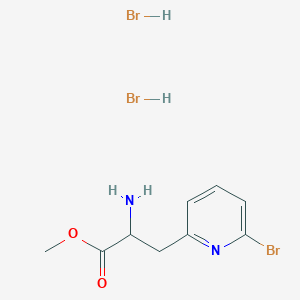
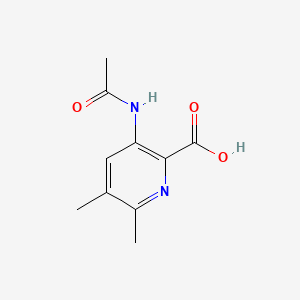
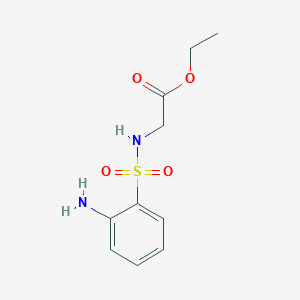
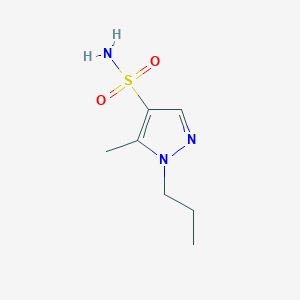
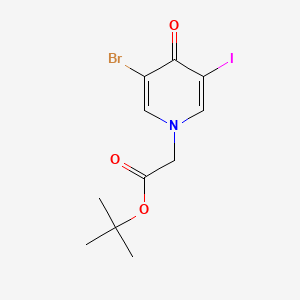
![2-(Acetylamino)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylic acid](/img/structure/B13502278.png)
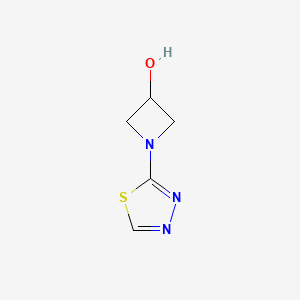
![5-[(Tert-butoxy)carbamoyl]furan-3-carboxylic acid](/img/structure/B13502289.png)
